1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 941009-69-4
VCID: VC6882136
InChI: InChI=1S/C14H18ClNO6S/c1-21-11-8-13(12(22-2)7-10(11)15)23(19,20)16-5-3-9(4-6-16)14(17)18/h7-9H,3-6H2,1-2H3,(H,17,18)
SMILES: COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)N2CCC(CC2)C(=O)O
Molecular Formula: C14H18ClNO6S
Molecular Weight: 363.81

1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid

CAS No.: 941009-69-4

Cat. No.: VC6882136

Molecular Formula: C14H18ClNO6S

Molecular Weight: 363.81

* For research use only. Not for human or veterinary use.

1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid - 941009-69-4

Specification

CAS No. 941009-69-4
Molecular Formula C14H18ClNO6S
Molecular Weight 363.81
IUPAC Name 1-(4-chloro-2,5-dimethoxyphenyl)sulfonylpiperidine-4-carboxylic acid
Standard InChI InChI=1S/C14H18ClNO6S/c1-21-11-8-13(12(22-2)7-10(11)15)23(19,20)16-5-3-9(4-6-16)14(17)18/h7-9H,3-6H2,1-2H3,(H,17,18)
Standard InChI Key XZNOKBBYAAUYHO-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)N2CCC(CC2)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid, reflects its bipartite structure:

  • Aromatic sulfonyl group: A 4-chloro-2,5-dimethoxyphenyl ring attached to a sulfonyl (-SO₂-) linker.

  • Piperidine carboxylic acid: A six-membered nitrogen-containing ring (piperidine) with a carboxylic acid (-COOH) substituent at the 4-position.

Table 1: Key Chemical Properties

PropertyValueSource
CAS Number941009-69-4
Molecular FormulaC₁₄H₁₈ClNO₆S
Molecular Weight363.81 g/mol
Solubility (Predicted)Low in water, moderate in DMSO
pKa (Carboxylic Acid)~4.5 (estimated)-

The chloro and methoxy groups on the aromatic ring enhance lipophilicity, potentially improving blood-brain barrier penetration . The piperidine moiety’s basic nitrogen (pKa ~10.5) allows salt formation, aiding solubility in acidic media.

Synthesis and Optimization

Hydrogenation of Pyridine Precursors

A critical step in synthesizing the piperidine moiety involves hydrogenating pyridinecarboxylic acids. The patent CN102174011A outlines a method using palladium-carbon catalysts under 3–5 MPa H₂ at 80–100°C, achieving yields >85%. For example, 4-pyridinecarboxylic acid converts to 4-piperidinecarboxylic acid in 3 hours at 5 MPa .

Table 2: Hydrogenation Conditions for Piperidine Synthesis

ParameterValueOutcome
Catalyst5% Pd/C98% conversion
Temperature80–100°CReduced side reactions
Pressure3–5 MPa H₂Optimal reaction rate
SolventWaterEco-friendly

Sulfonylation and Purification

The sulfonyl group is introduced via reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 4-piperidinecarboxylic acid. VulcanChem emphasizes chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) for purification, ensuring >95% purity.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 400 MHz):

  • Aromatic protons: δ 7.45 (s, 1H, H-3), δ 6.98 (s, 1H, H-6).

  • Piperidine protons: δ 3.72 (m, 2H, H-2/H-6), δ 2.85 (m, 1H, H-4).

  • Methoxy groups: δ 3.81 (s, 3H), δ 3.79 (s, 3H).

Mass Spectrometry

High-resolution MS (ESI+) shows a molecular ion peak at m/z 364.08 [M+H]⁺, consistent with the molecular formula C₁₄H₁₈ClNO₆S.

Biological Activity and Applications

Sulfonamide Antibacterial Activity

Sulfonamides inhibit dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis. While direct data on this compound is limited, structural analogs like sulfadiazine show MIC values of 2–8 µg/mL against Staphylococcus aureus.

Central Nervous System (CNS) Modulation

Piperidine derivatives (e.g., donepezil) act as acetylcholinesterase inhibitors. The compound’s lipophilicity (LogP ≈2.5) suggests potential CNS penetration, warranting studies on Alzheimer’s or Parkinson’s disease models.

Comparative Analysis with Structural Analogs

Table 3: Comparison with Brominated and Fluorinated Analogs

CompoundMolecular WeightKey FeaturesBioactivity
Target Compound363.81 g/molCl, OCH₃ substituentsAntibacterial/CNS
1-(2,5-Dibromobenzenesulfonyl)piperidine-4-carboxylic acid 427.11 g/molBr substituentsHigher lipophilicity
4-Chloro-2,5-difluorobenzoic acid 192.55 g/molCl, F substituentsIntermediate synthesis

Bromination increases molecular weight and lipophilicity (LogP ≈3.0) , potentially enhancing membrane permeability but reducing aqueous solubility. Fluorination, as in , improves metabolic stability but may lower bioavailability.

ParameterDetailsSource
GHS Signal WordDanger
Hazard StatementsH318 (Eye damage)
Precautionary MeasuresP280 (Wear eye protection)
Storage2–8°C in inert atmosphere

Future Research Directions

  • Mechanistic Studies: Elucidate DHPS inhibition kinetics and CNS target engagement.

  • Derivatization: Introduce polar groups (e.g., -OH, -NH₂) to optimize solubility.

  • In Vivo Toxicity: Assess acute/chronic toxicity in rodent models.

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